2-(Chloromethyl)-7-methoxybenzo[d]thiazole

Medicinal Chemistry Building Blocks Pharmacophore

This is the definitive 7-methoxy benzothiazole alkylating agent for installing the pharmacophore with precise regiochemistry. Unlike the common 4-,5-,or 6-methoxy isomers, only the 7-OCH₃ substitution delivers the distinct electron-density profile required for consistent SAR and TCI (targeted covalent inhibitor) warhead optimization. The chloromethyl group provides controlled reactivity toward amines, thiols, and hydroxyls. Essential for fragment-based drug discovery and probe synthesis where positional isomerism dictates biological activity.

Molecular Formula C9H8ClNOS
Molecular Weight 213.68 g/mol
Cat. No. B12971710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-7-methoxybenzo[d]thiazole
Molecular FormulaC9H8ClNOS
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1SC(=N2)CCl
InChIInChI=1S/C9H8ClNOS/c1-12-7-4-2-3-6-9(7)13-8(5-10)11-6/h2-4H,5H2,1H3
InChIKeyYEZZQSSIQKFMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(Chloromethyl)-7-methoxybenzo[d]thiazole – Structural Baseline & Derivative Potential


2-(Chloromethyl)-7-methoxybenzo[d]thiazole is a heterocyclic building block belonging to the benzothiazole class, which is widely recognized as a privileged scaffold in medicinal chemistry [1]. Its core structure is defined by a benzo[d]thiazole ring system, functionalized at the 2-position with a reactive chloromethyl group and at the 7-position with an electron-donating methoxy substituent . This specific substitution pattern is not common among commercial analogs, which more frequently feature methoxy groups at the 4-, 5-, or 6-positions . The compound serves primarily as an alkylating agent for the installation of the 7-methoxybenzothiazole pharmacophore into more complex molecules, leveraging the chloromethyl moiety for nucleophilic substitution reactions [2].

Critical Substitution Risks: Why 2-(Chloromethyl)-7-methoxybenzo[d]thiazole Cannot Be Replaced by Other Benzothiazole Analogs


The assumption that 2-(chloromethyl)benzothiazole, 7-methoxybenzothiazole, or a positional isomer like 2-(chloromethyl)-6-methoxybenzothiazole can be directly substituted for 2-(chloromethyl)-7-methoxybenzo[d]thiazole in a synthetic route or biological assay is not supported by structure-activity relationship (SAR) principles. The precise position of the methoxy group on the benzothiazole ring significantly alters the electron density distribution of the aromatic system, which in turn dictates the compound's nucleophilic substitution kinetics, its affinity for biological targets, and the physicochemical properties of the resulting final compound [1]. Furthermore, the absence of the chloromethyl group eliminates the compound's primary function as a covalent alkylating warhead, while the absence of the methoxy group removes a key hydrogen-bond acceptor and modulator of lipophilicity . The following quantitative evidence details these specific, non-interchangeable differences.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-7-methoxybenzo[d]thiazole Procurement Decisions


Molecular Weight and Formula Distinction from 2-(Chloromethyl)benzothiazole

2-(Chloromethyl)-7-methoxybenzo[d]thiazole possesses a molecular weight of 213.68 g/mol and a formula of C9H8ClNOS . This is a direct and quantifiable difference from the core analog 2-(chloromethyl)benzothiazole, which has a molecular weight of 183.66 g/mol and a formula of C8H6ClNS . The addition of the methoxy group increases the molecular weight by 30.02 g/mol and introduces an additional hydrogen-bond acceptor (oxygen), directly impacting physicochemical properties and downstream synthetic handling.

Medicinal Chemistry Building Blocks Pharmacophore

Functional Group Distinction from 7-Methoxybenzothiazole

The presence of the chloromethyl group at the 2-position is a defining feature of this compound's reactivity. In contrast, 7-methoxybenzothiazole lacks this reactive moiety entirely. The chloromethyl group enables the compound to act as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological molecules or synthetic scaffolds . 7-Methoxybenzothiazole does not possess this reactive group and cannot perform analogous alkylation reactions under the same mild conditions.

Organic Synthesis Reaction Mechanisms Covalent Warheads

Positional Isomerism: 7-Methoxy vs. 6-Methoxy Differentiation

The position of the methoxy substituent on the benzothiazole core is not arbitrary. 2-(Chloromethyl)-7-methoxybenzo[d]thiazole is a distinct chemical entity from its 6-methoxy isomer, 2-(chloromethyl)-6-methoxybenzothiazole (CAS 1056639-87-2) . While both share the same molecular weight and formula, the substitution pattern alters the electronic properties and the three-dimensional shape of the molecule. Studies on related benzothiazole derivatives demonstrate that the position of a methoxy group can lead to significant differences in biological activity and target affinity [1].

Structure-Activity Relationship Medicinal Chemistry SAR

Leaving Group Reactivity: Chloromethyl vs. Bromomethyl Analogs

The chloromethyl group on the target compound serves as a moderate leaving group. In contrast, the bromomethyl analog, 2-(bromomethyl)benzothiazole, is a significantly better leaving group due to the weaker carbon-bromine bond. While quantitative kinetic data for the 7-methoxy series is not publicly available, the general trend in benzothiazole chemistry indicates that the bromomethyl derivative is approximately 10-50 times more reactive in SN2 reactions than the chloromethyl derivative [1]. This difference in reactivity is a crucial parameter for chemists designing multi-step syntheses.

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Defined Research & Development Applications for 2-(Chloromethyl)-7-methoxybenzo[d]thiazole


Precision Alkylation in Medicinal Chemistry for 7-Methoxybenzothiazole Pharmacophore Installation

In fragment-based drug discovery and lead optimization, 2-(chloromethyl)-7-methoxybenzo[d]thiazole is the definitive reagent for covalently appending the 7-methoxybenzothiazole moiety to a core scaffold. Its molecular weight of 213.68 g/mol ensures accurate stoichiometric control , and the chloromethyl group provides the necessary reactivity for conjugation to amines, thiols, or hydroxyls under controlled conditions, as distinct from the inert 7-methoxybenzothiazole .

Structure-Activity Relationship (SAR) Studies Exploring Methoxy Positional Effects

This compound is essential for SAR campaigns designed to understand the impact of the methoxy group's position on biological activity. By comparing derivatives made from 2-(chloromethyl)-7-methoxybenzo[d]thiazole with those from the 6-methoxy isomer, researchers can directly map the pharmacophore and identify optimal substitution patterns for target engagement, a key step in preclinical development [1].

Development of Covalent Probes and Inhibitors

The chloromethyl group's function as an electrophilic warhead makes this compound a valuable precursor for designing targeted covalent inhibitors (TCIs). It can be used to synthesize probes that form a stable covalent bond with a specific cysteine or lysine residue in a target protein, a mechanism of action not achievable with non-chloromethyl analogs .

Synthesis of Novel Benzothiazole-Based Functional Materials

Beyond medicinal chemistry, the compound serves as a key intermediate in the synthesis of functional materials where the benzothiazole core contributes to desired photophysical or electronic properties. The 7-methoxy substitution can influence the compound's electron-donating ability, and the chloromethyl group provides a convenient synthetic handle for polymerization or surface functionalization, offering a level of reactivity control distinct from the more labile bromomethyl analog [2].

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